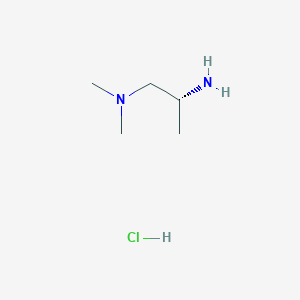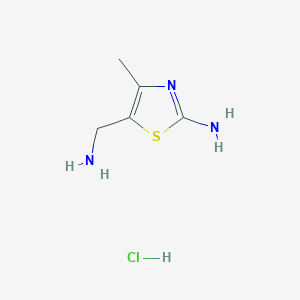
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and a hydrochloride salt. Its properties make it valuable in synthetic chemistry, biological research, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions. The compound’s thiazole ring and aminomethyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a thiazole ring.
Aminomethyl propanol: Contains an aminomethyl group but lacks the thiazole ring.
Uniqueness
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C5H10ClN3S |
|---|---|
Poids moléculaire |
179.67 g/mol |
Nom IUPAC |
5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h2,6H2,1H3,(H2,7,8);1H |
Clé InChI |
KKWBVPROAWVLBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



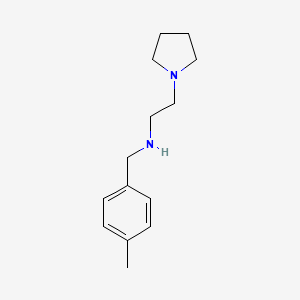
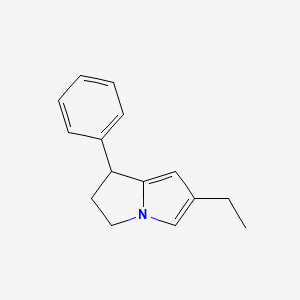
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)

![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)

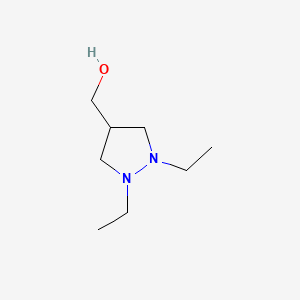
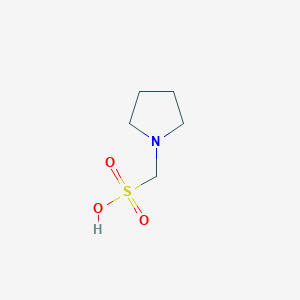
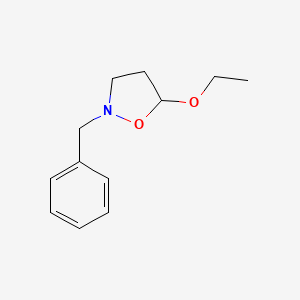
![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
